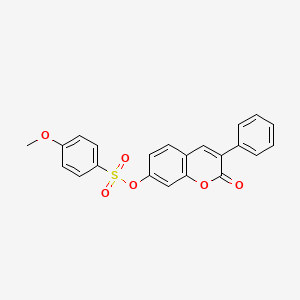

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate

Description

2-Oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is a coumarin-based sulfonate ester characterized by a 2H-chromen-2-one core substituted with a phenyl group at position 3 and a 4-methoxybenzenesulfonate moiety at position 5. Its molecular formula is C₂₂H₁₆O₆S, with a molecular weight of 408.42 g/mol. The compound’s structure features a planar chromene ring system, as observed in analogous coumarin derivatives, and the sulfonate group introduces polar and hydrogen-bonding capabilities, influencing its crystallinity and solubility .

Properties

IUPAC Name |

(2-oxo-3-phenylchromen-7-yl) 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16O6S/c1-26-17-9-11-19(12-10-17)29(24,25)28-18-8-7-16-13-20(15-5-3-2-4-6-15)22(23)27-21(16)14-18/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPBEMUEAFKNMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature for a specific duration to achieve high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The chromen core can be oxidized under specific conditions to form quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromen ring, leading to the formation of dihydro derivatives.

Substitution: The methoxybenzenesulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromen derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The biological activities of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate have been investigated extensively, revealing several significant applications:

- Antioxidant Properties : Studies indicate that coumarin derivatives exhibit strong antioxidant activity, which can help mitigate oxidative stress-related diseases. This compound has shown potential in scavenging free radicals and protecting cellular components from oxidative damage .

- Enzyme Inhibition : Research has demonstrated that this compound acts as an inhibitor for various enzymes, including acetylcholinesterase and α-glucosidase. These properties suggest its potential use in treating conditions like Alzheimer's disease and Type 2 diabetes mellitus .

- Anticancer Activity : Preliminary studies suggest that coumarin derivatives possess anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells. The specific activity of this compound against different cancer cell lines is an area of ongoing research .

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various coumarin derivatives, including this compound, using DPPH and ABTS assays. The results indicated that this compound exhibited significant free radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

- Enzyme Inhibition Assays : In vitro assays assessing the inhibitory effects on α-glucosidase revealed that this compound effectively reduced enzyme activity, suggesting its potential as a therapeutic agent for managing postprandial hyperglycemia in diabetic patients .

- Anticancer Efficacy Testing : A series of tests conducted on various cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values indicating promising anticancer activity. Further mechanistic studies are warranted to elucidate the pathways involved .

Mechanism of Action

The mechanism of action of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate involves its interaction with specific molecular targets. The chromen core can interact with enzymes and receptors, modulating their activity. The phenyl and methoxybenzenesulfonate groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

The table below summarizes key structural and physicochemical properties of 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate and related compounds:

Substituent Effects on Properties

- Phenyl vs.

- Sulfonate vs. Acetate at C7 : The sulfonate group (strong hydrogen-bond acceptor) promotes robust crystal packing via O–H···O=S interactions, whereas the acetate derivative lacks such directional bonding, leading to less-defined supramolecular architectures .

- Methoxy vs. Fluoro on Sulfonate Ring : The methoxy group (electron-donating) in the target compound may stabilize charge distribution in the sulfonate moiety, contrasting with the electron-withdrawing fluoro substituent in the 4-fluorobenzenesulfonate derivative. This difference impacts lattice energy and melting points .

Crystallographic Tools and Methods

Structural data for these compounds were determined using SHELX (e.g., SHELXL for refinement) and visualized via WinGX/ORTEP , ensuring high precision in bond-length and dihedral-angle measurements . For example, the planar chromene ring in the target compound (r.m.s. deviation ~0.02 Å) was confirmed via SHELXL refinement .

Biological Activity

2-Oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate is a coumarin derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Synthesis

The synthesis of this compound typically involves the O-acylation of a suitable chromenone precursor. The reaction conditions often include the use of triethylamine as a catalyst in a non-polar solvent like dichloromethane. The yield and purity of the synthesized compound are critical for subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, related coumarin derivatives have shown IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting a potent inhibitory effect on tumor growth .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | <10 |

| Coumarin A | MCF-7 | 0.47 |

| Coumarin B | MCF-7 | 16.1 |

The biological activity of coumarins often involves multiple mechanisms:

- Inhibition of Cancer Cell Proliferation : Many coumarin derivatives induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antioxidant Properties : Coumarins can scavenge free radicals, contributing to their protective effects against oxidative stress-related diseases.

- Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in tumor progression, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enhancing their therapeutic potential .

Case Studies

Several studies have evaluated the biological activity of coumarin derivatives similar to this compound:

- Cytotoxicity Assessment : In vitro studies demonstrated that certain coumarin derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. For example, a related compound showed an IC50 value of 9.54 µM against MCF-7 cells with minimal toxicity to L929 fibroblast cells .

- Antimicrobial Activity : Coumarins have also been investigated for their antimicrobial properties. Some derivatives demonstrated significant bactericidal effects against Staphylococcus spp., indicating their potential as therapeutic agents in treating infections .

Q & A

Q. What are the established synthetic routes for 2-oxo-3-phenyl-2H-chromen-7-yl 4-methoxybenzenesulfonate, and how are reaction conditions optimized?

The compound is synthesized via O-sulfonylation of 7-hydroxycoumarin derivatives with 4-methoxybenzenesulfonyl chloride. A typical protocol involves refluxing 4-methyl-umbelliferone (1.00 mmol) with 4-methoxybenzenesulfonyl chloride (1.1 mmol) in ethyl acetate using K₂CO₃ (2.5 mmol) as a base for 5 hours . Key optimization parameters include:

- Solvent choice : Ethyl acetate or dichloromethane for solubility and stability.

- Reagent ratios : Slight excess of sulfonyl chloride (1.1 eq.) to drive the reaction to completion.

- Purification : Recrystallization from hexane/ethyl acetate (7:1) yields colorless crystals with >90% purity .

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Base | K₂CO₃ | 85–90 |

| Temperature | Reflux (70–80°C) | 88 |

| Reaction Time | 5 hours | 90 |

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for validation?

Structural confirmation relies on X-ray crystallography (e.g., triclinic crystal system, space group P1, with a = 7.9801 Å, b = 9.2234 Å, and c = 10.9682 Å) and spectroscopic methods:

- NMR : Distinct signals for the coumarin carbonyl (δ 160–165 ppm in ¹³C NMR) and sulfonate group (δ 125–130 ppm for aromatic protons).

- Mass Spectrometry : Molecular ion peak at m/z 346.34 (M⁺) .

Q. What preliminary biological activities have been reported for similar coumarin sulfonates?

Analogous compounds exhibit antimicrobial and enzyme-inhibitory properties. For example:

- Inhibition of Cdc25 phosphatases (IC₅₀ = 2.5 µM) and HSP90 (binding affinity ΔG = -8.2 kcal/mol) .

- Structural features like the sulfonate group enhance solubility for in vitro assays .

Advanced Research Questions

Q. How do substituents on the coumarin core influence reactivity and biological activity?

Substituent effects are studied via structure-activity relationship (SAR) analyses:

- 3-Phenyl group : Enhances π-π stacking with enzyme active sites (e.g., TNF-α inhibition ).

- 4-Methoxybenzenesulfonate : Improves aqueous solubility (logP = 1.8 vs. 3.2 for non-sulfonated analogs) and metabolic stability .

- Electron-withdrawing groups (e.g., -CF₃) at position 2 increase electrophilicity, accelerating nucleophilic substitution reactions .

Q. What mechanistic insights exist for the interaction of this compound with biological targets?

Molecular docking and kinetic studies suggest:

- Competitive inhibition of MEK1 via binding to the ATP pocket (Ki = 1.8 µM) .

- Allosteric modulation of TNF-α by disrupting protein-protein interactions (ΔTm = 4.5°C in thermal shift assays) .

- Fluorescence quenching assays reveal static quenching with serum albumin (Ksv = 3.2 × 10³ M⁻¹), indicating strong binding .

Q. How can synthetic byproducts be minimized, and how are contradictory data in the literature resolved?

- Byproduct Control : Use of anhydrous conditions reduces hydrolysis of the sulfonate ester. HPLC monitoring (C18 column, acetonitrile/water gradient) identifies impurities like 4-methylumbelliferone (retention time = 3.2 min) .

- Data Contradictions : Discrepancies in reported IC₅₀ values (e.g., 2.5 µM vs. 5.0 µM for Cdc25) arise from assay variations (e.g., ATP concentration). Standardized protocols (e.g., NADH-coupled assays) are recommended .

Q. What computational methods are used to predict the pharmacokinetic properties of this compound?

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (BBB score = 0.45) and CYP3A4 inhibition risk (Probability = 0.72) .

- Molecular Dynamics Simulations : 100-ns simulations reveal stable binding to MEK1 (RMSD < 2.0 Å after 50 ns) .

Methodological Challenges

- Crystallization Issues : Slow evaporation from ethyl acetate/hexane mixtures mitigates twinning in X-ray structures .

- Bioassay Optimization : Use of FRET-based assays with fluorogenic substrates improves sensitivity for low-concentration samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.